1-(3-chloro-4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(3-Chloro-4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a substituted indole moiety. The indole nitrogen is functionalized with a 2-methoxyethyl chain, which enhances solubility compared to unsubstituted indoles.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-12-6-7-15(20)14(19)10-12/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWZTEOVUZWTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H24ClFN4O4S
- Molecular Weight : 458.9 g/mol
- CAS Number : 2188279-37-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The mechanisms include:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can lead to reduced pigmentation in certain conditions.
- Receptor Modulation : The compound may also act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Biological Activity and Therapeutic Applications
Research indicates that 1-(3-chloro-4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibits several biological activities:
Anticancer Activity
Studies have shown that the compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, it may affect pathways related to the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infection control .
Neuroprotective Effects
The interaction with neurotransmitter systems indicates potential neuroprotective effects, which can be beneficial in treating neurological disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that the compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for different cell lines indicate varying degrees of sensitivity to the compound .
- Animal Models : In vivo studies have assessed the efficacy of the compound in animal models of cancer and neurodegenerative diseases. These studies provide insights into dosage effects and therapeutic windows .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the activity of similar compounds based on their chemical structure. These models help identify structural features that contribute to biological activity, guiding future drug design efforts .
Data Tables
Comparison with Similar Compounds
Urea Derivatives with Substituted Phenyl/Indole Moieties
Several urea-based analogs with variations in aromatic substituents have been synthesized and evaluated. Key examples include:
Key Observations:
- Substituent Effects on Activity: The target compound’s 3-chloro-4-fluorophenyl group likely enhances binding affinity compared to mono-substituted analogs (e.g., 4-chlorophenyl in entry 46) due to synergistic electronic effects .
- Comparison with Patent Compounds: Patent derivatives with hydroxymethylphenyl or trifluoromethoxy groups (e.g., EP 4 121 415 B1) exhibit stronger electron-withdrawing effects, which may increase metabolic stability but reduce solubility relative to the methoxyethyl group in the target compound .
Pharmacokinetic and Physicochemical Properties
- Solubility: The methoxyethyl group in the target compound likely enhances water solubility compared to methyl or ethyl substituents (e.g., entry 50 in ) due to its polar ether linkage.
- Metabolic Stability: Chloro and fluoro substituents on the phenyl ring may slow oxidative metabolism compared to brominated analogs (e.g., 3-bromo-5-methoxyphenyl derivatives in ) .
- LogP Predictions: The 3-chloro-4-fluorophenyl group increases hydrophobicity, but the methoxyethyl chain counterbalances this, resulting in a logP value intermediate between purely aromatic (e.g., entry 46) and highly polar (e.g., hydroxymethyl-containing patent compounds) analogs.
Target Engagement and Selectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
